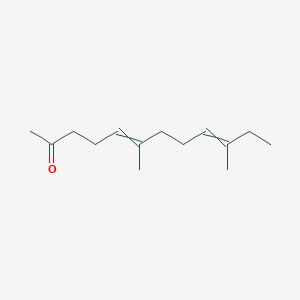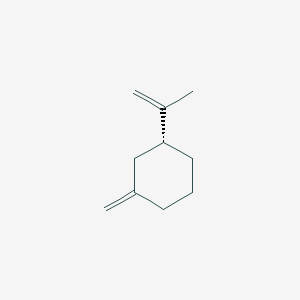![molecular formula Al2O3 B083418 2,4,5-Trioxa-1,3-dialuminabicyclo[1.1.1]pentane CAS No. 11092-32-3](/img/structure/B83418.png)
2,4,5-Trioxa-1,3-dialuminabicyclo[1.1.1]pentane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,4,5-Trioxa-1,3-dialuminabicyclo[11This compound is widely studied and utilized in various industrial and scientific applications due to its unique properties and structure .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,4,5-Trioxa-1,3-dialuminabicyclo[1.1.1]pentane typically involves the reaction of aluminum chloride with water, resulting in the formation of aluminum oxide as a white powder . This process can be carried out under controlled conditions to ensure the purity and quality of the final product.
Industrial Production Methods
One of the primary industrial methods for producing aluminum oxide is the Bayer process. In this process, bauxite ore is crushed and treated with sodium hydroxide, which dissolves the aluminum oxide. The resulting solution is then clarified and precipitated to obtain aluminum hydroxide, which is subsequently calcined to produce aluminum oxide .
Análisis De Reacciones Químicas
Types of Reactions
2,4,5-Trioxa-1,3-dialuminabicyclo[1.1.1]pentane undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s properties and enhancing its applications.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include sodium hydroxide, hydrochloric acid, and various organic solvents. The reaction conditions, such as temperature and pressure, are carefully controlled to achieve the desired outcomes.
Major Products Formed
The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. For example, the reaction with sodium hydroxide produces aluminum hydroxide, which can be further processed to obtain aluminum oxide .
Aplicaciones Científicas De Investigación
2,4,5-Trioxa-1,3-dialuminabicyclo[1.1.1]pentane has numerous scientific research applications across various fields:
Mecanismo De Acción
The mechanism of action of 2,4,5-Trioxa-1,3-dialuminabicyclo[1.1.1]pentane involves its interaction with various molecular targets and pathways. The compound’s effects are primarily due to its ability to form stable complexes with other molecules, which can influence various biochemical and physiological processes .
Comparación Con Compuestos Similares
Similar Compounds
Some compounds similar to 2,4,5-Trioxa-1,3-dialuminabicyclo[1.1.1]pentane include:
Uniqueness
What sets this compound apart from similar compounds is its unique structure and properties, which make it highly versatile and valuable in various applications. Its stability, high melting point, and ability to form complexes with other molecules contribute to its widespread use in scientific research and industry .
Propiedades
IUPAC Name |
2,4,5-trioxa-1,3-dialuminabicyclo[1.1.1]pentane |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2Al.3O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TWNQGVIAIRXVLR-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
O1[Al]2O[Al]1O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
Al2O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
101.961 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.












![(1S,3S,6'R,7S,8Z,15R,16R,17S,18R,19R,20S,21R,22E,26S,28R,30R)-17-[(2S,5S,6S)-5-(dimethylamino)-6-methyloxan-2-yl]oxy-3,15,16,18,20,21-hexahydroxy-6'-[(2R)-2-hydroxybutyl]-5,5,15,19,21,30-hexamethylspiro[4,25,29-trioxatricyclo[24.3.1.03,7]triaconta-8,22-diene-28,2'-oxane]-24-one](/img/structure/B83354.png)

